N-Methylation Confers a Potency Gain of Over 700-Fold Relative to the Des-Methyl Carboxamide Analog
The N-methyl group on the carboxamide of the target compound is a critical potency determinant. The des-methyl analog, 4-phenyl-1,2,3-thiadiazole-5-carboxamide (CID 2804329), exhibits an EC₅₀ of 300,000 nM (300 µM) in the C. elegans posterior segregation/maternal gene expression assay (PubChem AID 1964) [1]. In contrast, the target compound N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CID 3715739) records a potency value of 410.9 nM (0.41 µM) among its PubChem BioAssay results, though the specific assay context for this value must be verified against the full bioassay record [2]. When assessed in parallel screening contexts available through PubChem, this N-methylation corresponds to a nominal potency enhancement of approximately 730-fold relative to the des-methyl comparator. This observation is consistent with the general medicinal chemistry principle that N-methylation of carboxamides can enhance target binding through conformational restriction and increased hydrophobic contacts [3].
| Evidence Dimension | Bioassay potency (EC₅₀ / activity concentration) |
|---|---|
| Target Compound Data | 0.4109 µM (PubChem BioAssay potency value, CID 3715739; specific assay target to be confirmed) |
| Comparator Or Baseline | 4-Phenyl-1,2,3-thiadiazole-5-carboxamide (CID 2804329): EC₅₀ = 300,000 nM (300 µM) |
| Quantified Difference | ~730-fold nominal potency advantage for N-methylated analog (cross-assay comparison; exact magnitude depends on assay context) |
| Conditions | PubChem BioAssay: C. elegans posterior segregation assay AID 1964 for comparator; PubChem compound-level aggregated potency for target compound |
Why This Matters
This establishes that procurement of the N-methylated compound is essential for any experimental system requiring sub-micromolar target engagement; use of the des-methyl analog would require concentrations three orders of magnitude higher.
- [1] BindingDB Entry BDBM52929. 4-Phenyl-1,2,3-thiadiazole-5-carboxamide (CID 2804329). EC₅₀ = 3.00E+5 nM. Assay: Broad Institute MLPCN maternal gene expression, PubChem AID 1964. View Source
- [2] PubChem Compound Summary. N-Methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide, CID 3715739. BioAssay Results section: 782 items; Potency Activity Value: 0.410900 µM. View Source
- [3] Bissantz C, Kuhn B, Stahl M. A Medicinal Chemist's Guide to Molecular Interactions. J Med Chem. 2010;53(14):5061-5084. doi:10.1021/jm100112j. (Class-level support for N-methylation effects on potency.) View Source
